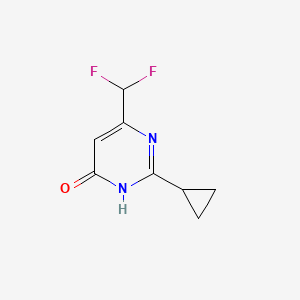
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Vue d'ensemble
Description
The compound “3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a diazo compound with an appropriate dipolarophile in a process known as 1,3-dipolar cycloaddition. The thiophene ring could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiophene rings. The pyrazole ring can participate in various reactions such as N-alkylation, N-acylation, and sulfonation. The thiophene ring can undergo reactions such as halogenation, oxidation, and palladium-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Anticancer Activity
A study by Santos et al. (2016) reported on the efficient synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, evaluating their anticancer activity against leukemia cell lines. The findings suggested potential anticancer properties, with some compounds showing significant inhibitory concentrations (Santos et al., 2016).
Antimicrobial and Antifungal Activity
Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including 3-(thiophen-2-yl)-1H-pyrazole derivatives. These compounds were characterized and evaluated for their antimicrobial activities, showing varying degrees of efficacy against different bacterial and fungal strains (Hamed et al., 2020).
Antidepressant Activity
Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. One particular derivative was found to significantly reduce immobility time in animal models, suggesting potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Anti-inflammatory and Analgesic Activities
Abdel-Wahab et al. (2012) focused on synthesizing new heterocycles with a 3-(2'-thienyl)pyrazole base, evaluating their antimicrobial, anti-inflammatory, and analgesic activities. The study found that many of the compounds exhibited significant anti-inflammatory and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Enzyme Inhibitory Activity
Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The study identified compounds with significant inhibitory activity, highlighting their potential as enzyme inhibitors (Cetin et al., 2021).
Orientations Futures
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with various biological targets and to evaluate its potential therapeutic applications .
Propriétés
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(10)5-4-11-12-7(5)6-2-1-3-13-6/h1-4H,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLGJUYFWSTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



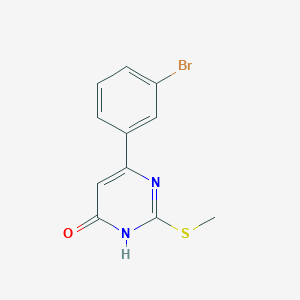
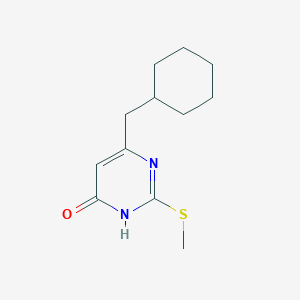
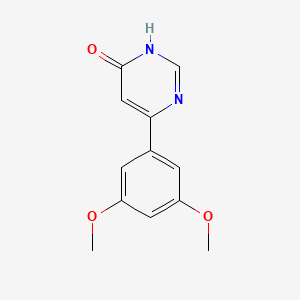
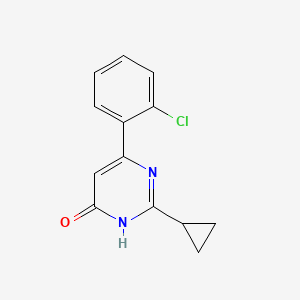

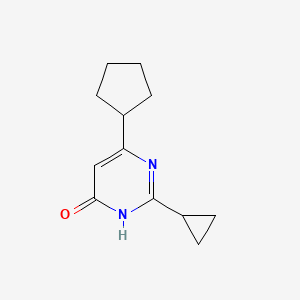
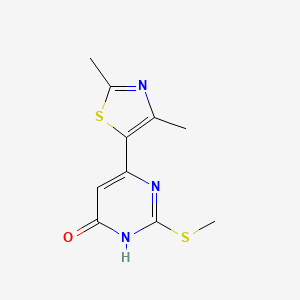
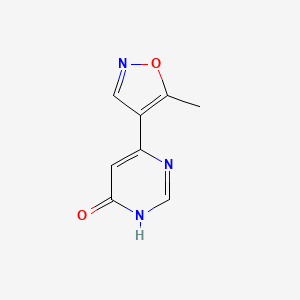
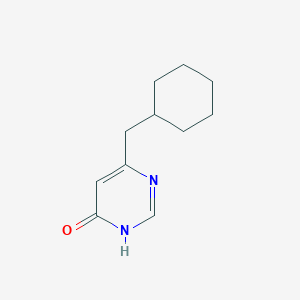
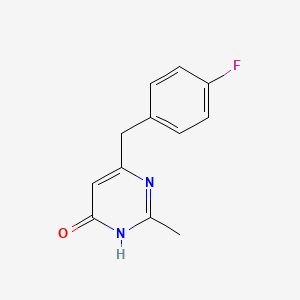

![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)
